molecular formula C21H18N2O3 B600918 Ambrisentan-Verunreinigung E CAS No. 1312092-82-2

Ambrisentan-Verunreinigung E

Katalognummer: B600918
CAS-Nummer: 1312092-82-2
Molekulargewicht: 346.39
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ambrisentan Impurity E, also known by its CAS number 1312092-82-2, is an impurity in the synthesis of Ambrisentan . It is also known as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid . Ambrisentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension .


Synthesis Analysis

During the manufacture of Ambrisentan, five unknown impurities were detected in pilot batches ranging from 0.05% to 0.15% by HPLC . All of these impurities were isolated and synthesized successfully and were identified and characterized by LC-MS, HRMS, ESI-MS/MS (Q-Tof), 1D-NMR (1 H, 13 C, DEPT) and 2D-NMR (COSY, HSQC, HMBC) techniques .


Chemical Reactions Analysis

A specific stability-indicating reverse-phase liquid chromatographic method was developed for the quantitative determination of Ambrisentan as well as its related substances in bulk samples, pharmaceutical dosage forms in the presence of degradation products and its related impurities . Significant degradation was observed in acidic, basic stress conditions .

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Ambrisentan, ein selektiver Antagonist des Endothelinrezeptors vom Typ A, wurde als Hemmer der Krebszellmigration, -invasion und -metastasierung gefunden {svg_1}. Es zeigte hemmende Wirkungen auf verschiedene Tumorzellen, darunter metastasierendes Pankreaskarzinom (COLO-357), Ovarialkarzinom (OvCar3), Brustadenokarzinom (MDA-MB-231) und Promyelozytenleukämie (HL-60) {svg_2}. In einem präklinischen Murinmodell von metastasierendem Brustkrebs war die Behandlung mit Ambrisentan wirksam, um die Metastasierung in die Lunge und Leber zu verringern {svg_3}.

Pharmazeutische Qualitätskontrolle

Ambrisentan und seine verwandten Substanzen, einschließlich Ambrisentan-Verunreinigung E, können mit einer spezifischen, stabilitätsindikativen Reversed-Phase-Flüssigkeitschromatographie-Methode quantitativ bestimmt werden {svg_4}. Diese Methode wird für die Qualitätsprüfung von Bulk-Proben von Ambrisentan zum Zeitpunkt der Chargenfreigabe sowie während seiner Lagerung verwendet {svg_5}.

Behandlung der pulmonalen arteriellen Hypertonie

Ambrisentan ist ein oral aktiver, selektiver Antagonist des Endothelinrezeptors vom Typ A, der zur Behandlung der pulmonalen arteriellen Hypertonie indiziert ist {svg_6}. Es ist in Europa, Kanada und den Vereinigten Staaten zugelassen, um als Monotherapie die Belastbarkeit zu verbessern und die klinische Verschlechterung zu verzögern {svg_7}.

Endothelinrezeptor-Antagonismus

Ambrisentan ist ein selektiver Antagonist des Endothelinrezeptors vom Typ A (ETAR) {svg_8}. ETAR spielt eine zentrale Rolle bei der Tumorprogression, die zur Bildung von Metastasen führt {svg_9}. Die antagonistische Wirkung von Ambrisentan auf ETAR kann eine potenzielle therapeutische Anwendung bei der Behandlung von Krebsmetastasen sein {svg_10}.

Transkriptom-Analyse

Die inhibitorischen Wirkungen von Ambrisentan auf das gesamte Transkriptom von ruhenden und PAR2-aktivierten COLO-357-Zellen wurden untersucht {svg_11}. Das Transkriptom tendierte nach Behandlung mit Ambrisentan zu einer Normalisierung auf ein unstimuliertes Profil {svg_12}.

Überlebensverbesserung in Tiermodellen

In einem präklinischen Murinmodell von metastasierendem Brustkrebs war die Behandlung mit Ambrisentan mit einer signifikanten Verbesserung des Tierüberlebens verbunden {svg_13}.

Biochemische Analyse

Biochemical Properties

Ambrisentan Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with endothelin receptors, particularly the endothelin type-A receptor, which is found on vascular smooth muscle cells and cardiac cells. This interaction inhibits the endothelin-mediated activation of second messenger systems, leading to vasodilation and reduced vascular resistance

Cellular Effects

Ambrisentan Impurity E influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the migration and invasion of cancer cells, such as COLO-357 metastatic pancreatic adenocarcinoma cells, OvCar3 ovarian carcinoma cells, MDA-MB-231 breast adenocarcinoma cells, and HL-60 promyelocytic leukemia cells . This inhibition is associated with changes in the transcriptome of these cells, leading to a normalization of gene expression profiles. Additionally, Ambrisentan Impurity E affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of Ambrisentan Impurity E involves its binding interactions with endothelin receptors, particularly the endothelin type-A receptor. By binding to this receptor, Ambrisentan Impurity E prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure . This mechanism also involves the inhibition of cell proliferation and the modulation of gene expression, which contributes to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ambrisentan Impurity E have been observed to change over time. Studies have shown that Ambrisentan Impurity E is stable under various conditions, but its degradation products may have different effects on cellular function. Long-term exposure to Ambrisentan Impurity E in in vitro and in vivo studies has demonstrated sustained inhibition of cell migration and invasion, as well as prolonged modulation of gene expression

Dosage Effects in Animal Models

The effects of Ambrisentan Impurity E vary with different dosages in animal models. In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan Impurity E was effective in decreasing metastasis into the lungs and liver, with a significant enhancement in animal survival . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ambrisentan Impurity E is involved in various metabolic pathways, including those related to the metabolism of endothelin receptor antagonists. It interacts with enzymes such as cytochrome P450, which are involved in the hepatic metabolism of many drugs . The elimination of Ambrisentan Impurity E and its metabolites occurs primarily in the bile following hepatic and/or extra-hepatic metabolism . Understanding these metabolic pathways is crucial for predicting potential drug interactions and ensuring the safe use of ambrisentan.

Transport and Distribution

Ambrisentan Impurity E is transported and distributed within cells and tissues through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of Ambrisentan Impurity E within tissues may also be influenced by its binding affinity to endothelin receptors and other cellular targets.

Subcellular Localization

The subcellular localization of Ambrisentan Impurity E is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to the plasma membrane, where it interacts with endothelin receptors, as well as to other subcellular structures involved in cellular signaling and metabolism . Understanding the subcellular localization of Ambrisentan Impurity E is important for elucidating its mechanisms of action and potential effects on cellular function.

Eigenschaften

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXXMENQXDEDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambrisentan Impurity E
Reactant of Route 2
Ambrisentan Impurity E
Reactant of Route 3
Ambrisentan Impurity E
Reactant of Route 4
Ambrisentan Impurity E
Reactant of Route 5
Ambrisentan Impurity E
Reactant of Route 6
Ambrisentan Impurity E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.